1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea
Description
1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea is a substituted urea derivative characterized by a 4-chlorobenzyl group attached to one nitrogen of the urea core and a 4-methylphenyl group on the adjacent nitrogen. This compound belongs to a broader class of diaryl and arylalkyl ureas, which are widely studied for their biological activities, including antiviral, antiproliferative, and enzyme-inhibitory properties .
Synthesis: The compound is typically synthesized via the reaction of 4-chlorobenzyl isocyanate with 4-methylphenylamine. This follows a general urea formation protocol, where nucleophilic amines react with isocyanates under reflux conditions in solvents like dichloromethane (DCM) or acetonitrile. Similar procedures are documented for structurally related compounds, such as 1-(4-chlorobenzyl)-3-(1-methyl-1H-pyrazol-3-yl)urea, which achieved an 87% yield under analogous conditions .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-2-8-14(9-3-11)18-15(19)17-10-12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJJAAPBLSLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea typically involves the reaction of 4-chlorobenzylamine with 4-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
4-chlorobenzylamine+4-methylphenyl isocyanate→N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-(4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Melting Points : The 4-methylphenyl analog’s melting point is unreported, but related compounds (e.g., 1-(4-chlorophenyl)urea) have m.p. ~209°C, suggesting that bulky substituents like 4-methylphenyl may lower melting points due to reduced crystallinity .
- Lipophilicity : Methoxy and trifluoromethyl groups (e.g., in and ) increase logP values, enhancing membrane permeability. The 4-methylphenyl group likely provides intermediate lipophilicity compared to polar pyridinyl or nitrophenyl analogs .
- Synthetic Yields : Yields for 4-chlorobenzyl ureas range from 33% (triazine-linked derivatives) to 90% (simple aryl ureas), indicating that steric hindrance from substituents like tert-butyl or triazinyl groups reduces efficiency .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance binding to hydrophobic enzyme pockets (e.g., Raf-1 kinase), while nitro groups improve bacteriostatic activity via resonance stabilization .
Heterocyclic vs. Aromatic Substituents : Pyrazolyl and pyridinyl groups improve solubility but may reduce potency compared to purely aromatic systems .
Substituent Position : Para-substituted chlorophenyl groups (as in the target compound) are more common in bioactive ureas than meta-substituted analogs, likely due to better alignment with target binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
